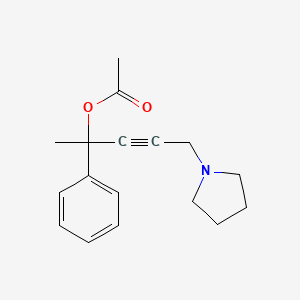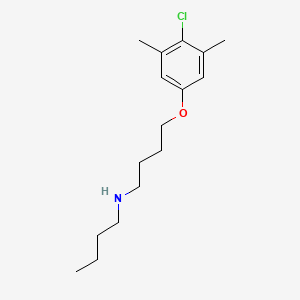![molecular formula C20H12ClIN2O2 B4989213 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide, also known as MLN8237, is a small-molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8237 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase plays a crucial role in the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. Inhibition of Aurora A kinase by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide disrupts the formation and function of the mitotic spindle, leading to mitotic defects and cell cycle arrest.
Biochemical and Physiological Effects
In addition to its effects on cell division, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been shown to have other biochemical and physiological effects. For example, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been shown to inhibit the activity of several other kinases, including JAK2, FLT3, and RET. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide also has some limitations. It is a relatively specific inhibitor of Aurora A kinase, which may limit its effectiveness against cancers that do not overexpress Aurora A kinase. In addition, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide. One direction is to investigate its potential for combination therapy with other cancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Finally, the safety and efficacy of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide in clinical trials need to be evaluated to determine its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-5-chlorobenzonitrile to form 4-chloro-3-nitrobenzamide. This is then reacted with 2-iodobenzoic acid to form N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide. The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been described in several scientific publications.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits the growth of cancer cells by inducing mitotic defects and cell cycle arrest. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits tumor growth and prolongs survival in mouse models of cancer.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN2O2/c21-15-10-9-12(23-19(25)13-5-1-2-6-16(13)22)11-14(15)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUKEHRINLTKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol](/img/structure/B4989144.png)


![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)

![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)

![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)

![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
